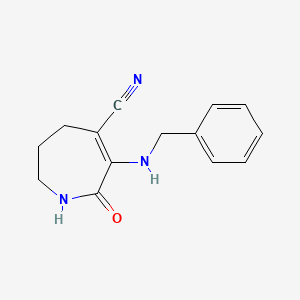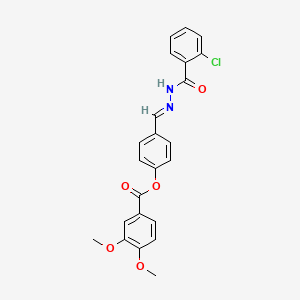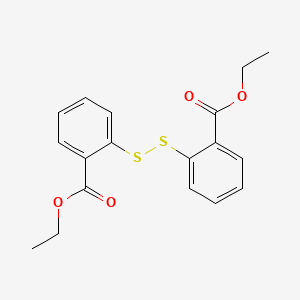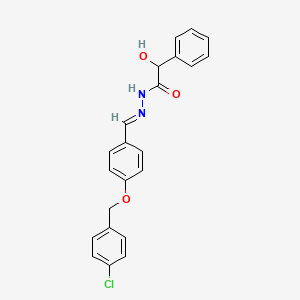
N-(Propylcarbamoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propylcarbamoyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as water-assisted synthesis, can also be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Propylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, base catalysts, organic solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Applications De Recherche Scientifique
N-(Propylcarbamoyl)benzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Propylcarbamoyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of pH regulation in tumor cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Chlorpropamide: A sulfonylurea used in the treatment of diabetes.
Tolbutamide: Another sulfonylurea with hypoglycemic properties.
4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide: A closely related compound with similar structural features
Uniqueness: N-(Propylcarbamoyl)benzenesulfonamide is unique due to its specific inhibitory effects on carbonic anhydrase IX, making it a valuable compound in cancer research. Its structural features allow for modifications that can enhance its biological activity and selectivity .
Propriétés
Numéro CAS |
4932-53-0 |
|---|---|
Formule moléculaire |
C10H14N2O3S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-propylurea |
InChI |
InChI=1S/C10H14N2O3S/c1-2-8-11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
Clé InChI |
XDUXYYDDHASTLI-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)









